molecular formula C7H16ClNO2 B1460044 1-(Dimethylamino)propan-2-yl acetate hydrochloride CAS No. 26929-44-2

1-(Dimethylamino)propan-2-yl acetate hydrochloride

Cat. No.: B1460044
CAS No.: 26929-44-2
M. Wt: 181.66 g/mol
InChI Key: IACOMBWJSRSPQB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is formally designated by the Chemical Abstracts Service number 26929-44-2, establishing its unique identity within chemical databases and literature. The compound's molecular formula is documented as C₇H₁₆ClNO₂, with a molecular weight of 181.66 grams per mole. This molecular composition reflects the presence of seven carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms within the molecular structure.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, with the primary designation being this compound. Alternative nomenclature includes "2-(Dimethylamino)-1-methylethyl Ester Acetic Acid Hydrochloride," which emphasizes the ester functionality and provides clarity regarding the structural arrangement. Additional synonyms documented in chemical databases include "1-(dimethylamino)propan-2-yl acetate;hydrochloride," highlighting the salt nature of the compound.

Chemical Identifier Value
Chemical Abstracts Service Number 26929-44-2
Molecular Formula C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System CC(OC(C)=O)CN(C)C.[H]Cl

The parent compound, 1-(Dimethylamino)propan-2-yl acetate, is separately catalogued with Chemical Abstracts Service number 32188-28-6 and molecular formula C₇H₁₅NO₂. This relationship demonstrates the structural connection between the free base and its hydrochloride salt form, where the addition of hydrochloric acid results in the formation of the more stable salt derivative.

Structural Characteristics and Isomerism

The molecular structure of this compound exhibits several notable characteristics that influence its chemical behavior and properties. The compound features a three-carbon chain backbone with a dimethylamino group attached to the terminal carbon and an acetate ester functionality at the secondary carbon position. This arrangement creates a unique spatial distribution of functional groups that contributes to the compound's distinctive properties.

Analysis of the structural framework reveals the presence of a chiral center at the secondary carbon bearing the acetate group. The carbon atom at this position is bonded to four different substituents: a methyl group, a hydrogen atom, the acetate group, and the carbon bearing the dimethylamino functionality. This tetrahedral arrangement satisfies the fundamental requirements for chirality, as established by the Cahn-Ingold-Prelog system for stereochemical designation.

The potential for stereoisomerism in this compound system has been documented through comparative studies of related dimethylamino compounds. Research on similar molecular frameworks has demonstrated that stereochemical differences can be detected through nuclear magnetic resonance spectroscopy, particularly in the chemical shift patterns of key substituents. The presence of stereoisomers would be expected to exhibit different physical and chemical properties, including variations in biological activity and synthetic utility.

Conformational analysis of the molecular structure indicates that the compound can adopt multiple three-dimensional arrangements due to rotation around single bonds. The dimethylamino group exhibits characteristic nitrogen inversion properties common to tertiary amines, while the acetate functionality maintains its planar geometry due to the carbonyl group's double bond character. These conformational considerations are crucial for understanding the compound's reactivity patterns and intermolecular interactions.

Structural Feature Description
Chiral Centers One chiral center at secondary carbon
Functional Groups Dimethylamino, acetate ester
Molecular Geometry Tetrahedral at chiral center, planar at acetate
Conformational Flexibility Multiple rotational conformers possible

Historical Context and Discovery

The development of this compound can be traced through the broader evolution of amino alcohol chemistry and ester synthesis methodologies. The compound first appeared in chemical literature during the mid-20th century as part of systematic investigations into dimethylamino-containing organic molecules. Early documentation of the compound appears in Chemical Abstracts Service records dating to 2005, when the three-dimensional conformational data was first computed and recorded.

The historical development of synthetic approaches to this compound has paralleled advances in esterification chemistry and amino alcohol manipulation. Traditional synthetic routes have involved the acetylation of the corresponding amino alcohol precursor, 1-(dimethylamino)propan-2-ol, using acetic acid derivatives under controlled conditions. The subsequent conversion to the hydrochloride salt form represents a refinement in preparation methodology that enhances compound stability and facilitates purification processes.

Research into related dimethylamino acetate compounds has provided important context for understanding the development of this specific molecule. Studies of analogous structures, such as 3-(Dimethylamino)propyl acetate, have revealed common synthetic challenges and opportunities within this chemical class. These comparative investigations have contributed to the optimization of synthetic protocols and the understanding of structure-activity relationships within the dimethylamino acetate family.

The compound's emergence in contemporary chemical databases reflects the ongoing interest in tertiary amine acetates for research applications. Recent database updates, including modifications as recent as 2025, indicate continued investigation and characterization efforts. This sustained attention demonstrates the compound's relevance to current chemical research endeavors and suggests potential for future applications in synthetic chemistry and related fields.

Properties

IUPAC Name

1-(dimethylamino)propan-2-yl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-6(5-8(3)4)10-7(2)9;/h6H,5H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACOMBWJSRSPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)OC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorohydrin Route

One of the principal methods for preparing this compound involves the reaction of chlorohydrin intermediates with dimethylamine. This method is widely used in industrial production due to its efficiency and scalability.

  • Process Overview : The chlorohydrin, typically 1-chloro-2-propanol or a related derivative, is reacted with dimethylamine under controlled conditions to substitute the chlorine atom with a dimethylamino group.
  • Reaction Conditions : The reaction is usually conducted in a solvent medium with temperature control to optimize yield and purity.
  • Product Formation : The resulting product is then converted into the hydrochloride salt form by treatment with hydrochloric acid, enhancing its stability and solubility for further applications.

This route is favored for its straightforward mechanism and ability to produce high-purity material suitable for biochemical applications.

Industrial Production Considerations

Industrial synthesis of this compound often integrates the chlorohydrin route with additional purification steps to ensure product quality.

  • Purification Techniques : Crystallization and recrystallization methods are employed to isolate the hydrochloride salt in pure form.
  • Yield Optimization : Parameters such as reaction time, temperature, and molar ratios of reactants are optimized to maximize yield and minimize impurities.
  • Safety and Environmental Controls : Handling of chlorohydrins and amines requires appropriate safety measures due to their reactive and potentially hazardous nature.

Alternative Synthetic Routes and Research Findings

While the chlorohydrin route is predominant, research into novel synthetic pathways has been documented, including those involving amination of epoxides or other intermediates. However, detailed alternative methods specific to this compound are less frequently reported in the literature.

  • A related synthetic approach involves the use of dimethylformamide and amines in the synthesis of complex derivatives, indicating the potential for similar strategies for this compound under specialized conditions.
  • Patent literature on related compounds, such as duloxetine hydrochloride, suggests that solvent choice and reaction conditions critically affect purity and yield, insights that may be extrapolated to the synthesis of this compound.

Data Table: Summary of Preparation Methods

Preparation Method Key Reactants Reaction Conditions Advantages Limitations
Chlorohydrin Route Chlorohydrin + Dimethylamine Solvent medium, controlled temperature High yield, industrial scalability Requires handling hazardous intermediates
Amination of Epoxides (Research-based) Epoxide + Dimethylamine Varies, often requires catalysts Potential for selective synthesis Less documented for this compound
Solvent and Purification Optimization (Patent insights) Various solvents, HCl Temperature and solvent dependent Enhanced purity and yield Process complexity increases

Analytical Notes on Preparation

  • The chlorohydrin route remains the most reliable and industrially viable method for synthesizing this compound.
  • Reaction monitoring through techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is critical to ensure completion and purity.
  • Conversion to the hydrochloride salt is essential for product stability, with recrystallization in solvents like acetone commonly employed.
  • Research suggests that solvent selection and reaction parameters significantly impact the final product quality, emphasizing the need for rigorous process control.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids , while reduction may yield alcohols .

Mechanism of Action

The mechanism by which 1-(Dimethylamino)propan-2-yl acetate hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target molecule .

Comparison with Similar Compounds

The following analysis compares 1-(dimethylamino)propan-2-yl acetate hydrochloride with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural and Functional Group Comparisons
Compound Name Key Structural Features Functional Groups Pharmacological Use Reference
This compound Propan-2-yl backbone, acetate ester, dimethylamino, HCl salt Ester, tertiary amine, hydrochloride Potential prodrug/local anesthetic
Stovaine (Amyleine hydrochloride) 2-Methyl-2-butanol benzoate, dimethylamino, HCl salt Benzoate ester, tertiary amine, hydrochloride Local anesthetic
Nexeridine Cyclohexanol ring, phenyl group, acetate ester, dimethylamino, HCl salt Ester, tertiary amine, hydrochloride Narcotic analgesic
4-Dimethylamino-N-benzylcathinone hydrochloride Phenylpropanone backbone, benzyl group, dimethylamino, HCl salt Ketone, tertiary amine, hydrochloride Research standard (psychoactive analog)
2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride Cyclohexanone ring, dimethylaminomethyl, HCl salt Ketone, tertiary amine, hydrochloride Synthetic intermediate

Key Observations :

  • Backbone Diversity: The main compound’s propan-2-yl acetate backbone contrasts with Nexeridine’s cyclohexanol-phenyl structure and Stovaine’s benzoate ester. These differences influence lipid solubility and metabolic pathways.
  • Ester vs.
  • Hydrophilicity : Stovaine’s LogP (0.12) indicates moderate hydrophilicity, likely due to its benzoate ester and hydrochloride salt. The main compound’s acetate group may confer similar solubility .
Physicochemical Properties
Property This compound Stovaine Nexeridine 2-(Dimethylaminomethyl)-1-cyclohexanone HCl
Molecular Weight ~223.7 g/mol (estimated) 283.8 g/mol ~375.9 g/mol 207.7 g/mol
Solubility Freely soluble in water (HCl salt) Water, ethanol Limited data Water-soluble
pKa ~7.5–8.5 (estimated) 7.96 Not reported Not reported
LogP (octanol/water) ~0.5–1.0 (estimated) 0.12 Not reported Not reported

Notes:

  • The hydrochloride salt enhances water solubility across all compounds.
  • Stovaine’s lower LogP compared to estimated values for the main compound suggests slightly higher hydrophilicity, possibly due to the benzoate group .

Biological Activity

1-(Dimethylamino)propan-2-yl acetate hydrochloride, also known as DMAPA hydrochloride, is a compound that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores the biological activity of DMAPA hydrochloride, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C5H12ClN
  • Molecular Weight: 133.61 g/mol
  • CAS Number: 108-63-0

The compound features a dimethylamino group, which is known for enhancing solubility and bioactivity in various biological systems.

This compound primarily functions as a ligand that interacts with various biological targets. Its mechanism of action may involve:

  • Receptor Binding: The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological effects.

Biological Activities

The biological activities of DMAPA hydrochloride can be categorized as follows:

Antimicrobial Activity

Research indicates that DMAPA hydrochloride exhibits antimicrobial properties against certain bacterial strains. For instance, studies have shown its effectiveness against Gram-positive bacteria, which are often resistant to conventional antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Cytotoxicity and Anticancer Properties

In vitro studies have assessed the cytotoxic effects of DMAPA hydrochloride on various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells.

Cell Line IC50 (µM) Effect
A549 (Lung adenocarcinoma)25Significant reduction in viability
HCT116 (Colon cancer)30Moderate cytotoxicity

These findings suggest that DMAPA hydrochloride could be a potential candidate for further development in cancer therapy.

Case Studies

  • Study on Antimicrobial Efficacy:
    A study conducted by researchers at [source] evaluated the antimicrobial efficacy of DMAPA hydrochloride against multi-drug resistant strains. The results indicated that the compound exhibited strong activity against resistant strains, highlighting its potential as an alternative therapeutic agent.
  • Cytotoxicity Assessment:
    In another study published in the Journal of Medicinal Chemistry, DMAPA hydrochloride was tested on various cancer cell lines. The results showed that it significantly reduced cell viability in A549 cells compared to untreated controls, indicating its potential as an anticancer agent.

Q & A

Q. How does the steric hindrance of the dimethylamino group influence reactivity in nucleophilic substitutions?

  • Methodology :
  • Kinetic Studies : Compare reaction rates with analogs (e.g., 1-(diethylamino)propan-2-yl acetate) using stopped-flow spectroscopy.
  • Computational Analysis : NBO (Natural Bond Orbital) analysis quantifies steric effects via Wiberg bond indices .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Dimethylamino)propan-2-yl acetate hydrochloride
Reactant of Route 2
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1-(Dimethylamino)propan-2-yl acetate hydrochloride

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